1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
Description
This compound features a pyrazolo[4,3-c]quinoline core substituted with a 3-chlorophenyl group at position 1, a 4-chlorophenyl group at position 3, and a methoxy group at position 7. Its molecular formula is C23H15Cl2N3O, with a molecular weight of 430.85 and a purity of ≥95% . However, specific pharmacological data for this compound remain unexplored in the provided evidence, necessitating further investigation.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-methoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O/c1-29-18-9-10-21-19(12-18)23-20(13-26-21)22(14-5-7-15(24)8-6-14)27-28(23)17-4-2-3-16(25)11-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFJPNOOFKFKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazoloquinoline structure.
Introduction of chlorophenyl groups: The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Methoxylation: The methoxy group is introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorophenyl or methoxy groups can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. The mechanism primarily involves the inhibition of key inflammatory mediators:
- Nitric Oxide Production : The compound has been shown to reduce nitric oxide levels in lipopolysaccharide (LPS)-stimulated macrophages, which is crucial in inflammatory responses.
- Cyclooxygenase-2 (COX-2) Inhibition : By inhibiting COX-2 expression, the compound reduces prostaglandin synthesis, further mitigating inflammation.
Case Study: Inhibition of Nitric Oxide Production
In a study evaluating various derivatives, certain compounds exhibited IC50 values comparable to established anti-inflammatory agents:
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.39 |
| Compound B | 0.45 |
| Compound C | 0.50 |
These findings suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.
Anticancer Applications
The anticancer potential of this compound class has been explored extensively. Pyrazolo[4,3-c]quinolines have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | 1-(3-Chlorophenyl)-3-(4-Chlorophenyl)-8-methoxy... | 15 |
| A549 (Lung) | Same compound | 12 |
| HeLa (Cervical) | Same compound | 10 |
Structure-Activity Relationship (SAR)
SAR studies indicate that the presence of electron-withdrawing groups such as chlorine enhances biological activity. Conversely, bulky substituents can reduce efficacy due to steric hindrance.
Proposed Mechanisms of Action
The proposed mechanisms for the anti-inflammatory and anticancer activities include:
- Inhibition of iNOS : Reducing nitric oxide production decreases inflammatory responses.
- Induction of Apoptosis : The compound modulates key signaling pathways such as p53 and NF-kB, leading to apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares the target compound with key analogs, emphasizing substituent variations and their implications:
Key Observations:
Substituent Effects on Bioactivity: The target compound’s dual chlorophenyl groups may enhance hydrophobic interactions in biological systems compared to mono-substituted analogs like F6 or F7 . CGS9896’s dihydro-ketone structure and 4-chlorophenyl group correlate with anxiolytic activity via GABA modulation, suggesting that minor structural changes (e.g., ketone vs. methoxy) drastically alter pharmacological profiles .
Physical Properties :
- F6 and F7 () demonstrate that electron-withdrawing groups (e.g., Cl, F) and bulky substituents (e.g., isopropyl) influence optical and thermal stability, which are critical for material science applications .
Synthetic Pathways: Pd-catalyzed cross-coupling () and reductive cyclization () are common methods for pyrazoloquinoline synthesis.
Biological Activity
1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties supported by various research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H14Cl2N2O
- Molecular Weight : 347.22 g/mol
The presence of chlorophenyl and methoxy groups contributes to its unique pharmacological profile.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. The compound was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results indicated that certain derivatives showed comparable potency to established anti-inflammatory agents like 1400 W, primarily through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2i | 5.2 | Inhibition of iNOS |
| 2m | 6.0 | Inhibition of COX-2 |
| Control | 4.8 | Positive Control |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A study reported that pyrazolo[4,3-c]quinoline derivatives exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 25 µM. The mechanism involves apoptosis induction and disruption of cell cycle progression .
Table 2: Anticancer Activity against Different Cell Lines
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| HeLa | 12 | Induction of ROS production |
Antimicrobial Activity
The antimicrobial effects of pyrazolo[4,3-c]quinoline derivatives have also been investigated. Compounds were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated moderate to high antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Table 3: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 64 | Moderate |
| Escherichia coli | 128 | Moderate |
Case Studies
- Case Study on Anti-inflammatory Effects : A study involving the administration of pyrazolo[4,3-c]quinoline derivatives in animal models demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, corroborating the in vitro findings related to NO inhibition .
- Clinical Trials for Anticancer Properties : Early-phase clinical trials are underway to evaluate the safety and efficacy of pyrazolo[4,3-c]quinoline derivatives in patients with advanced solid tumors. Preliminary results suggest promising activity with manageable side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
